molecular formula C9H10N2O4 B1387833 methyl 5-(methylamino)-2-nitrobenzoate CAS No. 1135283-73-6

methyl 5-(methylamino)-2-nitrobenzoate

Cat. No.: B1387833
CAS No.: 1135283-73-6
M. Wt: 210.19 g/mol
InChI Key: PBMGKPKKYDPJMG-UHFFFAOYSA-N
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Description

methyl 5-(methylamino)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzenes This compound is characterized by the presence of a nitro group (-NO2) and a methylamino group (-NHCH3) attached to a benzene ring, along with a methyl ester functional group (-COOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(methylamino)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group, which is then methylated to form the methylamino group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: methyl 5-(methylamino)-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Methyl 5-(methylamino)-2-aminobenzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-(Methylamino)-2-nitrobenzoic acid and methanol.

Scientific Research Applications

methyl 5-(methylamino)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 5-(methylamino)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

    Methyl 5-(dimethylamino)-2-nitrobenzenecarboxylate: Similar structure but with an additional methyl group on the amino nitrogen.

    Methyl 5-(ethylamino)-2-nitrobenzenecarboxylate: Similar structure but with an ethyl group instead of a methyl group on the amino nitrogen.

    Methyl 5-(methylamino)-2-aminobenzenecarboxylate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: methyl 5-(methylamino)-2-nitrobenzoate is unique due to the presence of both a nitro group and a methylamino group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of various derivatives with diverse applications.

Properties

IUPAC Name

methyl 5-(methylamino)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-6-3-4-8(11(13)14)7(5-6)9(12)15-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMGKPKKYDPJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284075
Record name Methyl 5-(methylamino)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-73-6
Record name Methyl 5-(methylamino)-2-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(methylamino)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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